2-[(3-Methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-[(3-Methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine features a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7 and a 3-methoxyphenylmethylsulfanyl moiety at position 2. The triazolopyrimidine scaffold is recognized for its broad pharmaceutical and agrochemical applications, acting as a versatile pharmacophore due to its ability to engage in hydrogen bonding and π-π interactions . Substituents at the 2-, 5-, and 7-positions significantly influence bioactivity, with the 3-methoxybenzylthio group in this compound likely modulating solubility, target binding, and metabolic stability .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10-7-11(2)19-14(16-10)17-15(18-19)21-9-12-5-4-6-13(8-12)20-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXSSCVFCJDKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326122 | |
| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
785821-13-8 | |
| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method due to its efficiency and eco-friendliness. The use of microwave irradiation allows for shorter reaction times and higher yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-Methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Herbicidal Activity
Triazolopyrimidine derivatives with sulfonamide or sulfonyl groups at position 2 exhibit potent herbicidal effects. For example:
The target compound’s 3-methoxybenzylthio group differs from sulfonamide-based analogues (e.g., 8b) but shares structural similarities with benzylthio derivatives (e.g., 5j). However, herbicidal activity for the target compound remains uncharacterized, whereas sulfonamide derivatives like 8b and oxadiazole-linked compounds (5j) show broad-spectrum activity against weeds and fungi .
Anticancer and Antiproliferative Activity
Triazolopyrimidines with substitutions at positions 2 and 7 demonstrate antitubulin and antiproliferative effects:
The target compound lacks the 7-anilino substituents critical for tubulin inhibition in compounds like 8q . However, its 2-position benzylthio group may enhance membrane permeability compared to sulfonamide derivatives, though direct antitumor data are unavailable.
Vasodilator and Antibacterial Activity
Benzylthio derivatives at position 2 exhibit vasodilatory effects:
| Compound | Substituents | Activity (Inhibition Rate) | Reference |
|---|---|---|---|
| B series | 4-Bromobenzylthio | 100% at 10⁻⁴ M (vascular spasm) | |
| Target | 3-Methoxybenzylthio | — | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
